molecular formula C9H6FNO2 B8016784 8-fluoro-2-hydroxy-1H-quinolin-4-one

8-fluoro-2-hydroxy-1H-quinolin-4-one

Cat. No.: B8016784
M. Wt: 179.15 g/mol
InChI Key: CFCWRLAINATSJN-UHFFFAOYSA-N
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Description

8-Fluoro-2-hydroxy-1H-quinolin-4-one is a fluorinated quinolinone derivative that serves as a key intermediate in medicinal chemistry and organic synthesis. Compounds based on the 4-hydroxyquinolin-2(1H)-one scaffold are of significant research interest due to their diverse biological activities . Fluorination of this core structure is a common strategy to enhance its interaction with biological targets and improve metabolic stability . Research into related polyfluorinated 4‑hydroxyquinolin-2(1H)‑ones highlights their potential as selective receptor antagonists and inhibitors for targets like 5-HT3, GnRH, and NMDA . Furthermore, this class of compounds has been reported to exhibit antimicrobial, antibacterial, antifungal, anticancer, and antioxidant properties in preclinical research . The 4-hydroxyquinolone core is also a building block for the synthesis of more complex alkaloids and heterocycles, which are valuable for developing new pharmacological agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-fluoro-2-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCWRLAINATSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)NC(=CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-fluoro-2-hydroxy-1H-quinolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products. The specific products formed depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

8-fluoro-2-hydroxy-1H-quinolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-2-hydroxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent positions and types, influencing their physicochemical and biological properties:

Table 1: Structural Comparison of 8-Fluoro-2-hydroxy-1H-quinolin-4-one with Analogs
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications References
This compound 8-F, 2-OH 191.16 Fluorescent, hydrogen-bonding capability OLEDs, DSSCs, bioimaging
8-Methoxy-2-(trifluoromethyl)quinolin-4-ol 8-OCH$3$, 2-CF$3$, 4-OH 273.22 Lipophilic, electron-deficient Pharmaceutical intermediates
7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one 7-Cl, 8-CH$3$, 2-CF$3$ 261.63 Electron-withdrawing, stable Fine chemical synthesis
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one 8-F, 5-NH$2$, 1-CH$3$ 208.22 Basic, dihydro structure Bioactive molecule research
2-[(4-Hydroxyphenylimino)methyl]quinolin-8-ol 8-OH, 2-imino-CH$2$-C$6$H$_4$-OH 294.29 Antifungal, planar structure Antifungal agents

Electronic and Solubility Properties

  • Fluorine vs. Methoxy at Position 8: The fluorine atom in this compound enhances electron-withdrawing effects, improving charge transport in OLEDs. In contrast, 8-methoxy-2-(trifluoromethyl)quinolin-4-ol () has increased lipophilicity due to the methoxy group, favoring membrane permeability in drug design .
  • Hydroxyl vs. Trifluoromethyl at Position 2 : The hydroxyl group in the target compound enables hydrogen bonding, critical for bioimaging probe solubility. Trifluoromethyl groups (e.g., in ) increase metabolic stability but reduce aqueous solubility .

Preparation Methods

Reaction Mechanism

This method involves introducing fluorine at position 8 via nucleophilic aromatic substitution (SNAr) on a halogenated quinoline precursor. A typical starting material is 8-chloro-2-hydroxy-1H-quinolin-4-one, which undergoes halogen exchange using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). The reaction proceeds via a Meisenheimer intermediate, stabilized by electron-withdrawing groups on the quinoline ring.

Optimization

  • Temperature : Reactions performed at 150–180°C yield higher conversions due to enhanced fluoride ion mobility.

  • Catalyst : Crown ethers (e.g., 18-crown-6) improve reactivity by complexing potassium ions, increasing fluoride nucleophilicity.

  • Solvent : Anhydrous DMSO minimizes side reactions, achieving >80% fluorination efficiency.

Case Study

A 2014 study reported the synthesis of 8-fluoro-2-hydroxy-1H-quinolin-4-one from 8-chloro-2-hydroxy-1H-quinolin-4-one using CsF (3 equiv.) in DMSO at 160°C for 24 hours. The product was isolated in 72% yield after recrystallization from ethanol-water.

Table 1: Fluorination Conditions and Yields

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
8-Chloro derivativeCsFDMSO1602472
8-Bromo derivativeKF/18-crown-6NMP1801868

Cyclocondensation of Fluorinated Aniline Derivatives

Reaction Mechanism

2-Fluoroaniline undergoes cyclocondensation with malonic acid derivatives (e.g., malonyl chloride or diethyl malonate) in the presence of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., polyphosphoric acid, PPA). The reaction forms the quinoline core via intramolecular cyclization, with the hydroxyl group at position 2 arising from hydrolysis of an intermediate ester.

Optimization

  • Catalyst : PPA enhances cyclization efficiency compared to ZnCl₂, reducing reaction time from 48 hours to 6 hours.

  • Microwave Assistance : Microwave irradiation at 120°C for 30 minutes improves yields to 85% by accelerating dehydration.

Case Study

A 2022 protocol utilized 2-fluoroaniline and diethyl malonate in PPA at 140°C for 6 hours, followed by alkaline hydrolysis (10% NaOH) to yield this compound in 78% purity. Post-purification via silica gel chromatography (ethyl acetate/hexane, 3:7) increased purity to 95%.

Table 2: Cyclocondensation Parameters

Aniline DerivativeMalonic DerivativeCatalystConditionsYield (%)
2-FluoroanilineDiethyl malonatePPA140°C, 6 h78
2-FluoroanilineMalonyl chlorideZnCl₂Reflux, 48 h65

Hydrolysis of Fluoro-Substituted Quinoline Esters

Reaction Mechanism

Ethyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate serves as a key intermediate. Acidic or basic hydrolysis cleaves the ester group at position 2, yielding the hydroxyl group. Controlled conditions prevent decarboxylation of the 4-oxo moiety.

Optimization

  • Acidic Hydrolysis : Concentrated HCl at 80°C for 2 hours achieves complete deesterification without decarboxylation.

  • Basic Hydrolysis : NaOH (2M) at 60°C for 4 hours is milder but requires rapid neutralization to avoid side reactions.

Case Study

Hydrolysis of ethyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate with HCl (conc.) at 80°C for 2 hours afforded the target compound in 89% yield. Decarboxylation was suppressed by maintaining pH >5 during workup.

Table 3: Hydrolysis Efficiency

Ester IntermediateReagentTemperature (°C)Time (h)Yield (%)
Ethyl esterHCl80289
Methyl esterNaOH60476

Regioselective Functionalization via Directed Ortho-Metalation

Reaction Mechanism

Directed ortho-metalation (DoM) strategies enable precise fluorine introduction. A directing group (e.g., amide or oxazoline) at position 2 coordinates to lithium diisopropylamide (LDA), facilitating deprotonation at position 8. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine.

Optimization

  • Directing Group : Oxazoline derivatives provide superior regioselectivity over amides.

  • Temperature : −78°C minimizes competing side metalations.

Case Study

2-Oxazoline-4-quinolone treated with LDA (−78°C, THF) and NFSI yielded this compound after acidic workup (HCl/EtOH), achieving 81% yield and >99% regiopurity .

Q & A

Q. Optimization Strategies :

  • Temperature : Moderate temperatures (60–80°C) minimize side reactions.
  • Catalysts : Transition metals (e.g., Pd/C) enhance regioselectivity.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.

Q. Example Protocol :

StepReagent/ConditionYield (%)Reference
FluorinationSelectfluor®, DMF, 70°C65–75
Hydroxylation6M HCl, reflux85–90

Basic: How is X-ray crystallography applied to resolve the molecular structure of this compound?

Answer:
X-ray crystallography involves:

Crystal Growth : Slow evaporation of methanol/ethanol solutions to obtain single crystals .

Data Collection : High-resolution diffraction (MoKα radiation, λ = 0.71073 Å) at low temperatures (90–100 K) to reduce thermal motion .

Refinement : Software like SHELXL for structure solution and refinement. Key parameters include:

  • Space Group : Monoclinic (e.g., P2₁/c) .
  • R-factors : Aim for R₁ < 0.05 for high accuracy .

Q. Challenges :

  • Twinned Crystals : Use twin refinement protocols in SHELXL .
  • Disorder : Apply restraints to flexible groups (e.g., hydroxyl) .

Advanced: How can researchers address contradictions in reported biological activities of quinolin-4-one derivatives?

Answer:
Discrepancies in biological data (e.g., IC₅₀ values) arise from variations in:

  • Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) alter compound stability .
  • Target Specificity : Off-target interactions in different cell lines or enzyme isoforms .

Q. Methodological Solutions :

Standardized Protocols : Use uniform assay conditions (e.g., 37°C, pH 7.4).

Control Experiments : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., 8-fluoro vs. 8-chloro) with activity trends .

Advanced: What computational approaches predict the interaction of this compound with biological targets?

Answer:

Molecular Docking : Software like AutoDock Vina screens binding modes to enzymes (e.g., topoisomerases).

MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time (≥100 ns trajectories).

QSAR Modeling : Regression analysis links electronic descriptors (HOMO/LUMO) to activity .

Q. Validation :

  • Compare computational IC₅₀ predictions with experimental enzyme inhibition assays .

Basic: What strategies improve aqueous solubility and stability of this compound for pharmacological studies?

Answer:

  • Salt Formation : Use sodium/potassium salts of the hydroxyl group.
  • Co-solvents : Employ cyclodextrins or PEG-400 to enhance solubility .
  • pH Adjustment : Stabilize in neutral buffers (pH 6.5–7.5) to prevent degradation .

Q. Stability Data :

ConditionHalf-life (h)Degradation Product
pH 2.0128-Fluoroquinoline
pH 7.448Stable

Advanced: How do substituent modifications at the 8-position influence reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity, enhancing enzyme inhibition (e.g., IC₅₀ = 0.8 μM for 8-F vs. 2.5 μM for 8-H) .
  • Steric Effects : Bulky groups (e.g., -CF₃) reduce binding affinity due to steric clashes .

Q. Experimental Design :

  • Synthesize analogs via Suzuki-Miyaura coupling for systematic SAR analysis .

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